Gorlic acid
Overview
Description
Gorlic acid, also known as 13-(2-cyclopenten-1-yl)-6-tridecenoic acid, is a monoenoic fatty acid with the molecular formula C₁₈H₃₀O₂. It is characterized by a unique structure that includes a cyclopentenyl ring and a cis-double bond at position 6. This compound is part of a broader class of fatty acids that are widespread in nature and have significant biological and industrial relevance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gorlic acid typically involves the use of cyclopentene and tridecenoic acid as starting materials. The process includes a series of reactions such as esterification, hydrogenation, and cyclization. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the cyclopentenyl ring and the cis-double bond .
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources where it is found in minor quantities. Alternatively, large-scale synthesis can be achieved through chemical processes that optimize yield and purity. The industrial methods focus on cost-effectiveness and scalability, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Gorlic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, altering the compound’s properties.
Substitution: The cyclopentenyl ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenating agents and nucleophiles are employed under controlled conditions.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acids.
Substitution: Various substituted cyclopentenyl derivatives.
Scientific Research Applications
Gorlic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of bio-resins and as a component in lubricants and surfactants
Mechanism of Action
The mechanism by which gorlic acid exerts its effects involves its interaction with cell membranes and enzymes. The cyclopentenyl ring and the cis-double bond play crucial roles in its biological activity. This compound can modulate membrane fluidity and influence the activity of membrane-bound enzymes. It also interacts with specific molecular targets, such as cyclooxygenase enzymes, to exert anti-inflammatory effects .
Comparison with Similar Compounds
Oleic Acid: A common monoenoic fatty acid with a cis-double bond at position 9.
Palmitoleic Acid: Another monoenoic fatty acid with a cis-double bond at position 9.
Erucic Acid: A long-chain monoenoic fatty acid with a cis-double bond at position 13
Comparison: Gorlic acid is unique due to its cyclopentenyl ring, which is not present in the other similar compounds. This structural feature imparts distinct chemical and biological properties, making this compound a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
(E)-13-cyclopent-2-en-1-yltridec-6-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c19-18(20)16-10-8-6-4-2-1-3-5-7-9-13-17-14-11-12-15-17/h2,4,11,14,17H,1,3,5-10,12-13,15-16H2,(H,19,20)/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XADKGDBMULSEAC-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CCCCCCC=CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C=C1)CCCCCC/C=C/CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502-31-8 | |
Record name | GORLIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313951 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.